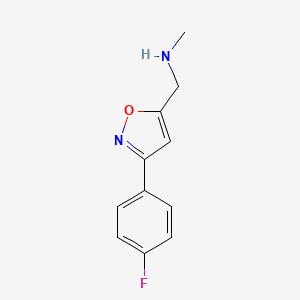
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a methylated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.
Attachment of the Methylamine Group: The isoxazole intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the amine, facilitating its nucleophilic attack on the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated derivatives.
Aplicaciones Científicas De Investigación
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine exerts its effects is primarily through interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuronal communication.
Comparación Con Compuestos Similares
- **3-(4-Fluorophenyl)isoxazol-5-yl)methanol
- **3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Comparison: 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural difference can lead to variations in receptor binding affinity, metabolic stability, and overall biological activity.
Propiedades
Fórmula molecular |
C11H11FN2O |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3 |
Clave InChI |
RUSSAIUOPGIYCW-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=NO1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
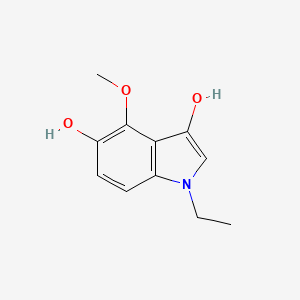
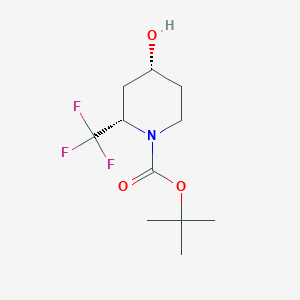
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

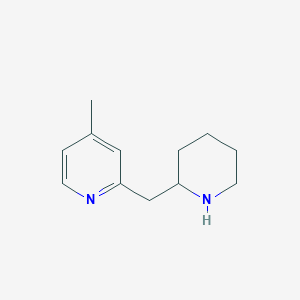
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)
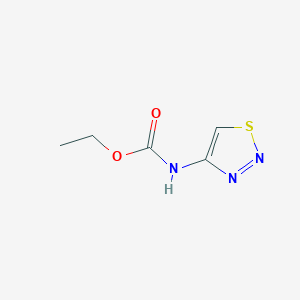
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)




